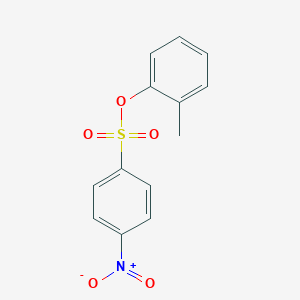![molecular formula C14H17F3N2O6S B382137 5,5,5-Trifluoro-4-([((4-[(methoxycarbonyl)amino]phenyl)sulfonyl)amino]methyl)pentanoic acid CAS No. 300713-88-6](/img/structure/B382137.png)
5,5,5-Trifluoro-4-([((4-[(methoxycarbonyl)amino]phenyl)sulfonyl)amino]methyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trifluoro-4-([((4-[(methoxycarbonyl)amino]phenyl)sulfonyl)amino]methyl)pentanoic acid is a useful research compound. Its molecular formula is C14H17F3N2O6S and its molecular weight is 398.36g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Fluvoxamine, a compound related to the chemical structure of interest, has been labeled with carbon-11 for use as a potential radioligand in positron emission tomography (PET) imaging. This application aims to assess serotonin uptake sites in the human brain, which is crucial for understanding various neurological conditions and the effects of antidepressants (Matarrese et al., 1997).
Synthesis of Constituent Amino Acids in Toxins
The chemical structure closely resembles that of compounds involved in the synthesis of L-2-amino-5-arylpentanoic acids, which are key amino acids in AM-toxins. These toxins play a significant role in the pathogenicity of certain fungi, making this area of research critical for understanding plant diseases and developing protective measures (Shimohigashi et al., 1976).
Nanofiltration Membrane Development
Sulfonated aromatic diamine monomers, similar in functionality to the compound , have been synthesized and used to create novel thin-film composite (TFC) nanofiltration (NF) membranes. These membranes show improved water flux and dye rejection capabilities, making them valuable for water treatment technologies (Liu et al., 2012).
EP1 Receptor Antagonist Development
Compounds structurally related to the specified chemical have been studied for their potential as EP1 receptor selective antagonists. Such research is crucial for developing new therapeutic agents targeting prostaglandin-associated physiological and pathological processes (Naganawa et al., 2006).
Propriétés
IUPAC Name |
5,5,5-trifluoro-4-[[[4-(methoxycarbonylamino)phenyl]sulfonylamino]methyl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O6S/c1-25-13(22)19-10-3-5-11(6-4-10)26(23,24)18-8-9(14(15,16)17)2-7-12(20)21/h3-6,9,18H,2,7-8H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDMRWQDGRNBIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300713-88-6 |
Source


|
| Record name | 5,5,5-trifluoro-4-({4-[(methoxycarbonyl)amino]benzenesulfonamido}methyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone oxime](/img/structure/B382054.png)
![1-(4-iodophenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382055.png)

![N'-{(4-methoxyphenyl)[4-(octyloxy)phenyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B382058.png)
![Methyl 2,6-bis[(4-nitrobenzoyl)amino]hexanoate](/img/structure/B382060.png)
![5,7-Diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B382062.png)






![1-{3-nitrophenyl}-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382075.png)

